4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-14-3-6-16(7-4-14)13-25-19(22-23-21(25)27)17-9-11-24(12-10-17)20(26)18-8-5-15(2)28-18/h3-8,17H,9-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQWJSROWNWIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the triazole ring and subsequent modifications to introduce the piperidine and thienyl groups. The molecular structure is characterized by the presence of a triazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, similar triazole derivatives have shown effectiveness against various pathogens, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values often below 1 μM . While specific data for the compound is limited, its structural analogs suggest potential efficacy against bacterial strains.
Cytotoxicity Studies
Cytotoxicity assays using cell lines such as HaCat (human keratinocytes) and Balb/c 3T3 (mouse fibroblasts) have been employed to evaluate the safety profile of related compounds. The MTT assay results indicated that some derivatives possess low cytotoxicity, making them promising candidates for further development .
The mechanism of action for triazole derivatives typically involves interference with microbial cell wall synthesis or inhibition of key metabolic pathways. Molecular docking studies have been performed to predict binding interactions with target enzymes such as MurD and DNA gyrase, which are crucial for bacterial survival . The binding energies calculated suggest a strong affinity for these targets, indicating a potential mechanism for antimicrobial activity.
Case Study 1: Antimicrobial Efficacy
A study focused on a series of structurally related triazoles demonstrated that compounds with similar side chains exhibited potent antibacterial activity. For example, one derivative showed an MIC value of 0.21 μM against E. coli, highlighting the influence of structural modifications on biological activity .
Case Study 2: Cytotoxicity Assessment
In another investigation, a related compound was tested for cytotoxic effects on cancer cell lines. The results revealed that while some derivatives were cytotoxic at higher concentrations, others maintained viability in normal cells at therapeutic doses . This suggests that the compound may have selective toxicity, which is advantageous in therapeutic applications.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Potential MIC (against E. coli) | < 1 μM |
| Cytotoxicity (MTT assay) | Low in normal cells |
| Target Enzymes | MurD, DNA gyrase |
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazol-3-one Derivatives with Thiadiazole/Oxadiazole Substituents
Compounds such as 5-alkyl-2-[(5-chloro-1,3,4-thiadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (e.g., 4a-c in ) share the triazol-3-one core but feature thiadiazole or oxadiazole substituents. These derivatives are synthesized via sequential reactions, including diazotation and hydrazide formation, to introduce sulfur- or oxygen-containing heterocycles. The thiadiazole/oxadiazole groups enhance electronic diversity and may improve binding to metalloenzymes or redox-active targets. In contrast, the target compound substitutes the thiadiazole with a piperidinyl-thienyl group, which could favor lipophilicity and CNS penetration due to the aromatic thiophene and flexible piperidine .
Pyrimidine-Carbonitrile Derivatives
The pyrimidine-carbonitrile derivative 6 () features a pyrimidine core with morpholine-carbonyl and thiazole substituents. While structurally distinct from triazolones, it shares functional motifs such as carbonyl groups and aromatic heterocycles. Pyrimidine derivatives are often prioritized for kinase inhibition due to their planar geometry and hydrogen-bonding capacity.
Pyrrol-2-one Derivatives with Thiadiazole Substituents
The pyrrol-2-one compound in incorporates a 1,3,4-thiadiazole ring and a 4-butoxybenzoyl group. Pyrrolones are structurally distinct from triazolones but share lactam-like features, enabling hydrogen bonding. The thiadiazole moiety in both compounds could confer similar metabolic stability, though the target compound’s thiophene may introduce unique electronic effects (e.g., enhanced resonance stabilization) compared to the pyrrolone’s butoxybenzoyl group .
Pyrazol-one Derivatives with Benzothiazole Groups
Pyrazol-3-one derivatives like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () exhibit a fused benzothiazole-pyrazolone system. The pyrazolone core differs from triazolones in nitrogen positioning and ring strain, which may influence tautomerization and reactivity.
Structural and Functional Comparison Table
Q & A
Q. What are the recommended synthetic routes for this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions, starting with the formation of triazolone cores followed by piperidine coupling. Key steps include:
- Coupling reactions : Use of K₂CO₃ as a base in anhydrous solvents (e.g., THF) to facilitate nucleophilic substitution at the piperidinyl moiety .
- Purification : Recrystallization from THF or acetone to isolate intermediates, monitored via thin-layer chromatography (TLC) for reaction completion .
- Methylation : For derivatives, methyl groups are introduced using methyl iodide or dimethyl sulfate in acidic media .
Q. Which spectroscopic methods are critical for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.3 ppm for methyl groups) to confirm substituent positions .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (triazole ring vibrations) .
- Elemental analysis : To validate purity (>95%) and stoichiometry .
Q. How is purity assessed during synthesis?
Q. What solvents and catalysts are commonly used in its synthesis?
- Solvents : THF, DMF, or dichloromethane for solubility of polar intermediates .
- Catalysts : Cu(I) catalysts for click chemistry in triazole ring formation .
Advanced Research Questions
Q. How can computational methods predict bioactivity against fungal targets?
- Molecular docking : Use tools like AutoDock to model interactions with fungal enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Substituents like the 5-methylthienyl group show strong hydrophobic binding to active sites .
- DFT calculations : Compare theoretical vs. experimental IR/NMR spectra to validate electronic structures .
Q. How to resolve contradictions between theoretical and experimental spectral data?
- Benchmarking : Perform DFT (B3LYP/6-311+G(d,p)) to calculate vibrational frequencies and chemical shifts. Discrepancies >5% may indicate conformational flexibility or solvent effects .
- X-ray crystallography : Resolve ambiguities (e.g., Cambridge Crystallographic Data Centre depository CCDC-1441403) .
Q. What strategies optimize reaction yields for derivatives?
Q. How does regioselectivity affect triazole ring formation?
Q. What is the impact of substituents on antifungal activity?
Q. How to analyze contradictory data in published synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
